Ethyl 9-bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
Description
Ethyl 9-bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a spirocyclic compound characterized by a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused with a piperidine ring. Key structural features include a bromine substituent at position 9 and a 2-hydroxyphenyl group at position 2. The spiro junction at position 5 introduces conformational rigidity, which may influence binding to biological targets or material properties.
Properties
IUPAC Name |
ethyl 9-bromo-2-(2-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN3O4/c1-2-30-22(29)26-11-9-23(10-12-26)27-19(17-13-15(24)7-8-21(17)31-23)14-18(25-27)16-5-3-4-6-20(16)28/h3-8,13,19,28H,2,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDVRSUNFDPDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=C(O2)C=CC(=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 9-bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a complex organic compound with a unique spiro structure. Its molecular formula is and it has a molecular weight of approximately 486.0 g/mol. This compound has gained attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology.
Structural Characteristics
The compound features a spirocyclic structure that includes a benzopyrazole and an oxazine moiety. The bromine substitution at the 9-position and the hydroxyl group at the 2-position of the phenyl ring contribute to its reactivity and biological profile.
Synthesis and Characterization
This compound can be synthesized using various methods that involve cyclization reactions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of the compound.
Anticancer Properties
Recent studies have indicated that derivatives of benzoxazepine compounds exhibit significant anticancer activity. This compound has shown cytotoxic effects against various solid tumor cell lines. The mechanism appears to involve the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in cancer progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it exhibits limited antimicrobial activity against certain bacterial pathogens and fungi. The structure-activity relationship (SAR) studies indicate that modifications to the phenolic group can enhance its efficacy against microbial strains .
Neuropharmacological Effects
There is emerging evidence suggesting that this compound may interact with neurotransmitter systems, potentially influencing anxiety and seizure pathways. While detailed mechanisms remain to be fully elucidated, initial findings point towards its role in modulating central nervous system (CNS) receptors .
Case Studies
A study conducted on related benzoxazepine derivatives demonstrated their effectiveness in reducing tumor cell proliferation while also exhibiting anti-inflammatory properties. These findings support the potential therapeutic applications of this compound in cancer treatment .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound Ethyl 9-bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate, with the molecular formula and a molecular weight of 486.366, is a valuable research compound. It features a spirocyclic structure that includes a benzopyrazole and an oxazine moiety, with bromine substitution at the 9-position and a hydroxyl group.
Scientific Research Applications
This compound is used in various scientific research applications. BenchChem provides high-quality versions of the compound, customized to fit diverse research needs.
Other related compounds include:
- 2-Bromo-1-(3-(4-fluorophenyl)-5-methylisoxazol-4-yl)ethanone
- 2-Bromo-1-(4-chlorophenyl)-3-(4-fluorophenyl)propane-1,3-dione
- 2-AMINO-1-(4-BROMO-2-FLUOROPHENYL)-4-(4-BROMOPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 4-BROMO-2-(5-(4-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)PHENOL
- (3Z)-1-ACETYL-5-BROMO-3-[3-(2-FLUOROPHENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONE
- 9-BROMO-2-(4-FLUOROPHENYL)-1'-PROPYL-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,4'-PIPERIDINE]
- 5-(1-ACETYL-1H-INDOL-3-YL)-9-BROMO-2-(4-FLUOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE
- 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N'-[(Z)-(3-BROMO-4-FLUOROPHENYL)METHYLIDENE]-5-[(2-METHYL-1-PIPERIDINYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE HYDROCHLORIDE
- Ethyl 9-bromo-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
Case Studies
While specific case studies directly utilizing this compound are not available in the search results, the structural features of this compound suggest its potential applications in:
- Drug Discovery : Spirocyclic compounds are of interest in drug discovery due to their unique three-dimensional structures, which can improve binding affinity and selectivity to biological targets. The presence of bromine and hydroxyl groups allows for further chemical modifications, increasing the diversity of synthesizable compounds.
- Chemical Biology : As a research compound, it can be employed in chemical biology studies to probe biological pathways or to develop new assays.
- Material Science : The compound might find use in material science for creating novel materials with specific optical or electronic properties, contingent on further research and modification.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a common spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] scaffold with several derivatives, differing primarily in substituents at positions 2, 5, and 8. The table below summarizes key structural and physicochemical differences:
Key Observations:
- Halogen Effects: Bromine at position 9 is common in analogs (), likely influencing electronic properties (e.g., electron-withdrawing effects) or steric bulk. Chlorine at position 9 () may reduce molecular weight but retain similar reactivity .
- Heterocyclic Variations: Thiophene () and furan () substituents introduce sulfur or oxygen heteroatoms, altering π-π stacking or metabolic stability .
Q & A
Basic: What analytical methods are recommended to confirm the molecular structure of this compound?
To confirm the structure, use a combination of NMR spectroscopy (1H and 13C) to identify proton and carbon environments, particularly focusing on the spiro center, bromo substituent, and ester functionality. For example:
- 1H NMR : Signals for the ethyl ester group (δ ~1.3 ppm for CH3, δ ~4.2 ppm for CH2) and aromatic protons (δ 6.5–8.0 ppm) .
- 13C NMR : Peaks for the carbonyl carbon (δ ~165–170 ppm) and brominated aromatic carbons (δ ~115–130 ppm) .
X-ray crystallography is advised for definitive confirmation of the spirocyclic architecture .
Basic: What safety protocols should be followed when handling this compound?
While specific hazard data for this compound is limited, general precautions include:
- Use fume hoods and personal protective equipment (gloves, lab coat).
- Avoid inhalation/ingestion; consult safety data sheets (SDS) for structurally similar spirooxazines (e.g., GHS classification for ethyl esters and brominated aromatics) .
- Store in a cool, dry environment away from oxidizers .
Basic: What purification techniques are effective for isolating this compound?
- Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard for separating spirocyclic products .
- Recrystallization using ethanol or dichloromethane/hexane mixtures can improve purity, particularly for crystalline intermediates .
Advanced: How can synthetic yields be optimized for this compound?
- Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, catalyst loading, solvent ratios) to identify optimal conditions. For example, flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and reduce byproducts .
- Catalyst screening : Copper(I) iodide with β-oxodithioesters enhances regioselectivity in analogous benzo[e]pyrazolooxazine syntheses (yields up to 85%) .
Advanced: How to resolve contradictions in reported reaction pathways for spirooxazine derivatives?
- Mechanistic studies : Use isotopic labeling (e.g., D2O quenching) to track intermediates in disputed pathways, such as cyclization vs. dimerization .
- Computational modeling : Compare energy profiles of proposed pathways (DFT calculations) to identify thermodynamically favored routes .
Advanced: What strategies address regioselectivity challenges during synthesis?
- Directing groups : Introduce temporary substituents (e.g., boronate esters) to steer cyclization toward the desired spiro center .
- Ligand-assisted catalysis : Copper catalysts with nitrogen-based ligands (e.g., dtbbpy) improve control in Ullmann coupling reactions .
Advanced: How is the biological activity of this compound evaluated?
- Antimicrobial assays : Test against Mycobacterium tuberculosis (H37Rv strain) using microbroth dilution (MIC values ≤12.5 µg/mL indicate potency) .
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa), comparing activity to structurally related spirooxindoles .
Advanced: How does the compound’s stability vary under different conditions?
- pH stability : Monitor degradation via HPLC in buffers (pH 2–12). Ethyl esters are prone to hydrolysis under alkaline conditions .
- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C typical for spirooxazines) .
Advanced: What approaches are used for structure-activity relationship (SAR) studies?
- Substituent variation : Synthesize analogs with halogen (Cl, F) or hydroxy groups at the 2-hydroxyphenyl position to assess impact on bioactivity .
- Pharmacophore modeling : Overlay active conformations of derivatives to identify critical binding motifs (e.g., spiro center rigidity) .
Advanced: What alternative synthetic routes exist for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
